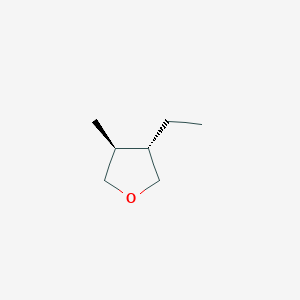
(3S,4S)-3-Ethyl-4-methyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-Ethyl-4-methyloxolane is a chiral compound belonging to the class of oxolanes, which are five-membered ring ethers. This compound is characterized by the presence of ethyl and methyl substituents at the 3rd and 4th positions, respectively, with specific stereochemistry denoted by the (3S,4S) configuration. Oxolanes are known for their utility in various chemical reactions and applications due to their unique ring structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Ethyl-4-methyloxolane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the epoxidation of alkenes followed by ring closure. For example, starting from an appropriate alkene, the compound can be synthesized via epoxidation using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) followed by intramolecular nucleophilic substitution to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial processes can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Ethyl-4-methyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen in the oxolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane ketones, while reduction can produce oxolane alcohols.
Scientific Research Applications
(3S,4S)-3-Ethyl-4-methyloxolane has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate for understanding biochemical pathways.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties
Mechanism of Action
The mechanism by which (3S,4S)-3-Ethyl-4-methyloxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of biological molecules. The specific pathways involved depend on the context of its application, whether in enzymatic reactions or as part of a larger molecular framework .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4S)-3-Ethyl-4-methyloxolane include other oxolanes with different substituents or stereochemistry, such as:
- (3R,4R)-3-Ethyl-4-methyloxolane
- (3S,4S)-3-Methyl-4-ethyloxolane
- (3R,4R)-3-Methyl-4-ethyloxolane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The (3S,4S) configuration may result in different biological activity compared to its enantiomers or diastereomers, making it valuable for specific applications in research and industry .
Properties
CAS No. |
90124-85-9 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(3S,4S)-3-ethyl-4-methyloxolane |
InChI |
InChI=1S/C7H14O/c1-3-7-5-8-4-6(7)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
IZLFDJCEAVOOAL-RNFRBKRXSA-N |
Isomeric SMILES |
CC[C@@H]1COC[C@H]1C |
Canonical SMILES |
CCC1COCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)

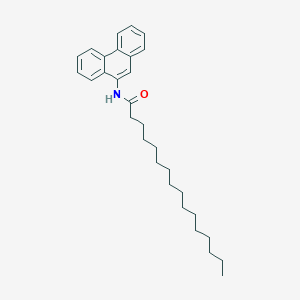
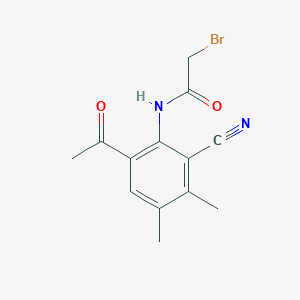
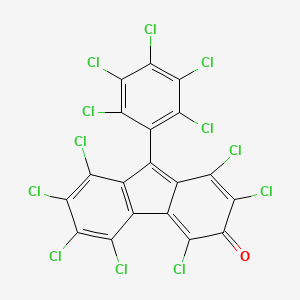
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
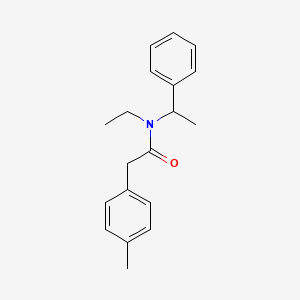
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)
![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)

![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
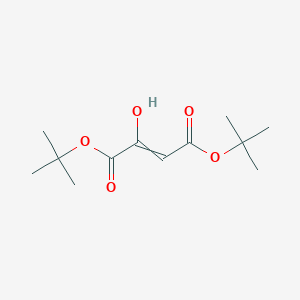
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
